2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile
Description
2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile is a complex organic compound that features a unique structure combining an oxazolidine ring with a hydroxyphenyl group and a malononitrile moiety
Properties
IUPAC Name |
2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-16-8-12(9-3-2-4-11(17)5-9)18-13(16)10(6-14)7-15/h2-5,12,17H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDAJEYACLZXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=C(C#N)C#N)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile typically involves the condensation of 3-hydroxybenzaldehyde with malononitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as potassium carbonate in an organic solvent like ethanol, followed by heating the mixture to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the nitrile groups can produce primary amines.
Scientific Research Applications
2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is investigated for its use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the nitrile groups can act as electron-withdrawing groups, influencing the compound’s reactivity. The oxazolidine ring provides structural stability and can interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]propanedinitrile
- 2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]butanedinitrile
Uniqueness
2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
